N'-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C18H33BrN2OS and a molecular weight of 405.44 g/mol . This compound is characterized by the presence of a furan ring, a dodecylsulfanyl group, and a methanimidamide moiety, making it a unique and versatile molecule for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide involves the reaction of furan-2-ylmethylamine with dodecylthiol and formaldehyde under acidic conditions to form the intermediate N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide. This intermediate is then reacted with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave-assisted synthesis to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imidamide moiety to corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
Uniqueness
N’-(furan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide stands out due to its unique combination of a furan ring, a dodecylsulfanyl group, and a methanimidamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
dodecyl N'-(furan-2-ylmethyl)carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17;/h12-14H,2-11,15-16H2,1H3,(H2,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFPYCBHKAUJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=CO1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.